molecular formula C8H8FNO B6363546 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone CAS No. 1256836-29-9

1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Cat. No.: B6363546
CAS No.: 1256836-29-9
M. Wt: 153.15 g/mol
InChI Key: HUSHONKUXBDSOE-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylpyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C8H8FNO and its molecular weight is 153.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 153.058992041 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Chemosensors

Fluorinated compounds have been pivotal in the development of fluorescent chemosensors, with their application extending to the detection of metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these chemosensors underscore their importance in various analytical and diagnostic applications. The adaptability of fluorophoric platforms, such as 4-methyl-2,6-diformylphenol-based compounds, demonstrates the potential for further innovations in sensing technologies (Roy, 2021).

Anticancer Research

Fluorinated pyrimidines, especially 5-fluorouracil (5-FU), have made significant contributions to cancer treatment. The synthesis methods, including incorporation of isotopes for studying metabolism and biodistribution, and insights into their mechanism of action against various enzymes, highlight the role of fluorine chemistry in personalized medicine. This research opens avenues for more precise cancer therapies (Gmeiner, 2020).

Metallation of Heteroaromatic Compounds

The study of metallation of π-deficient heterocyclic compounds, including fluoropyridines, showcases the intricate reactions fluorinated compounds can undergo. These reactions allow for high regioselectivity, offering pathways to synthesize diverse substituted pyridines. Such chemical transformations are crucial for synthesizing compounds with specific properties for research and industrial applications (Marsais & Quéguiner, 1983).

Drug Development and Pharmacology

Fluorinated compounds play a significant role in drug development, as seen in the synthesis of intermediates like 2-fluoro-4-bromobiphenyl for the manufacture of flurbiprofen. The exploration of practical and efficient synthesis methods addresses the challenges in large-scale production, underscoring the importance of fluorinated intermediates in pharmaceutical manufacturing (Qiu et al., 2009).

Fluorinated Liquid Crystals

The incorporation of fluorine into liquid crystals results in materials with modified properties such as melting points, mesophase morphology, and optical anisotropy. Fluorinated liquid crystals have applications in displays and other electronic devices, illustrating the impact of fluorine substitution on material sciences and engineering (Hird, 2007).

Properties

IUPAC Name

1-(2-fluoro-5-methylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSHONKUXBDSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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